molecular formula C13H18ClNO B8536351 2-((Dimethylamino)methyl)-3,4-dihydro-1(2H)-naphthalenone hydrochloride CAS No. 5166-71-2

2-((Dimethylamino)methyl)-3,4-dihydro-1(2H)-naphthalenone hydrochloride

Cat. No.: B8536351
CAS No.: 5166-71-2
M. Wt: 239.74 g/mol
InChI Key: KZZFWTKJICTRGU-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-3,4-dihydro-1(2H)-naphthalenone hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

5166-71-2

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13(11)15;/h3-6,11H,7-9H2,1-2H3;1H

InChI Key

KZZFWTKJICTRGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC2=CC=CC=C2C1=O.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, 6.83 g of a 50% by mass aqueous dimethylamine solution (dimethylamine: 75.9 mmol) was added to a 100-ml two-necked flask. Next, 8.19 g of a 35% by mass aqueous solution of hydrochloric acid (hydrochloric acid: 78.9 mmol) was added to a 100-ml dropping funnel. Subsequently, the dropping funnel was set to the two-necked flask, and then the aqueous solution of hydrochloric acid was added dropwise to the aqueous dimethylamine solution under ice-cooling. Thus, dimethylamine hydrochloride was prepared in the two-necked flask. Next, 2.78 g (92.4 mmol) of paraformaldehyde as the formaldehyde derivative and 9.0 g (61.6 mmol) of α-tetralone as the carbonyl compound were further added to the two-necked flask. Note that the volume of the mixture made of water and paraformaldehyde present in the two-necked flask was 25 mL, and the concentration of hydrochloric acid (HCl) in the mixture was 0.12 mol/L. Subsequently, a bulb condenser was set to the two-necked flask, and then the inside of the two-necked flask was replaced with nitrogen. Thereafter, the two-necked flask was immersed in an oil bath of 90° C., and heated for 4 hours with stirring. Thus, a reaction liquid was obtained. Note that the thus obtained reaction liquid was subjected to HPLC analysis for components in the reaction liquid. As a result, the conversion of α-tetralone was found to be 99%, and the yield (HPLC yield) of N,N-dimethylaminomethyl-1-tetralone hydrochloride (the Mannich base) was found to be 95%.
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Synthesis routes and methods II

Procedure details

Specifically, first, a mixture liquid was obtained by feeding 73 g (0.5 mol) of α-tetralone, 47.3 g (0.55 mol) of a 37% by mass aqueous formalin solution, and 45 g (0.55 mol) of dimethylamine hydrochloride to a 500-ml three-necked flask. Next, a bulb condenser was set to the three-necked flask, and then the inside atmosphere of the three-necked flask was replaced with nitrogen. Thereafter, the three-necked flask was immersed in an oil bath of 100° C., and the mixture liquid was stirred for 60 minutes with heating. After thus stirred, the mixture liquid was cooled with ice to 25° C., and was washed twice with diethyl ether (twice with 30 ml each). Subsequently, the thus washed mixture liquid was allowed to stand one day and one night (24 hours). White crystals formed in the mixture liquid were separated by filtration, and washed with acetone. The thus obtained white crystals were vacuum dried. Thus, 12.9 g of N,N-dimethylaminomethyl-1-tetralone hydrochloride was obtained (yield: 11%). Note that the thus obtained compound was subjected to NMR measurement. As a result, it was found that a purity of N,N-dimethylaminomethyl-1-tetralone hydrochloride was 85.7%, and that 14.3% of dimethylamine hydrochloride was included as a by-product.
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